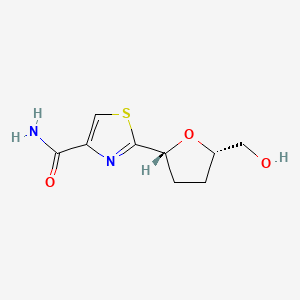
(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate is a compound of significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate typically involves iodination reactions. One common method includes the iodination of corresponding mono-, bis-, and tris(4-hydroxyphenyl)phosphine oxides . The reaction conditions often involve the use of iodine and appropriate solvents to facilitate the iodination process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar iodination procedures with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, such as oxoacetic acid derivatives.
Reduction: Reduction reactions can modify the iodine atoms, potentially leading to deiodinated products.
Substitution: The hydroxyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
Major products formed from these reactions include various iodinated and deiodinated derivatives, as well as oxoacetic acid compounds .
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex iodinated compounds.
Biology: The compound’s iodine content makes it useful in studying iodine metabolism and thyroid function.
Industry: The compound can be used in the production of iodinated contrast agents for medical imaging.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate involves its interaction with molecular targets in the body. The compound’s iodine atoms play a crucial role in its biological activity. For instance, it can participate in the synthesis of thyroid hormones by acting as a substrate for iodination reactions . The molecular pathways involved include the thyroid hormone synthesis pathway and related metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levothyroxine: A synthetic form of the thyroid hormone thyroxine, used to treat hypothyroidism.
4-Hydroxy-3,5-diiodophenylpyruvic acid: A keto acid derivative involved in thyroid hormone synthesis.
Amiodarone Related Compound D: Used in the synthesis of antiarrhythmic drugs.
Uniqueness
(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate is unique due to its specific structure, which includes both amino and hydroxy groups along with diiodinated phenyl rings. This combination of functional groups and iodine atoms gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGQOOMOOUEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13I2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)

